molecular formula C12H10N2O3 B1267806 2-(Benzyloxy)-5-nitropyridine CAS No. 75926-54-4

2-(Benzyloxy)-5-nitropyridine

Cat. No. B1267806
CAS RN: 75926-54-4
M. Wt: 230.22 g/mol
InChI Key: LDSNUJNCJUGMKS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-nitropyridine is a compound of interest in various fields of chemistry due to its unique structural features and potential for applications in materials science and organic synthesis. Its structure is characterized by the presence of a nitro group and a benzyloxy substituent on a pyridine ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of related nitropyridine compounds involves strategic functionalization of the pyridine ring. For example, the synthesis of 2-aminopyridinium para-nitrobenzoate, a structurally related compound, was achieved by reacting 2-aminopyridine with para-nitro benzoic acid, showcasing the versatility of nitropyridines in forming novel optoelectronic crystals (Periyasamy et al., 2007). Such methodologies can be adapted for synthesizing 2-(Benzyloxy)-5-nitropyridine by incorporating the benzyloxy group into the reaction scheme.

Molecular Structure Analysis

The molecular structure of nitropyridines has been studied extensively. For instance, the structure of 3-benzyloxy-2-nitropyridine was investigated using X-ray crystallography, revealing that the nitro group is tilted out of the pyridine ring plane, which is mainly attributed to electron repulsions (Sun et al., 2012). This insight into the structural dynamics can be extended to understand the molecular geometry of 2-(Benzyloxy)-5-nitropyridine.

Chemical Reactions and Properties

Nitropyridines participate in various chemical reactions, including nucleophilic substitutions, which are influenced by the position of the nitro group. The kinetics of reactions involving 2-chloro-5-nitropyridines with nucleophiles like piperidine have been studied, highlighting the reactivity of nitropyridines in organic synthesis (Hamed, 1997). Such reactions are crucial for further functionalization of 2-(Benzyloxy)-5-nitropyridine.

Physical Properties Analysis

The physical properties of nitropyridines, such as melting points, solubility, and crystalline structure, are significantly affected by substituents on the pyridine ring. Analyzing related compounds provides insights into how structural variations influence these properties. Vibrational studies and quantum chemical calculations offer detailed information on the physical characteristics of nitro derivatives of aminopyridines (Bryndal et al., 2012), which can be correlated to the physical properties of 2-(Benzyloxy)-5-nitropyridine.

Chemical Properties Analysis

The chemical properties of 2-(Benzyloxy)-5-nitropyridine, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be deduced from studies on similar nitropyridine compounds. For example, the reactivity and potential pathways to 2,5-disubstituted pyridines through substitution reactions of 5-nitropyridine-2-sulfonic acid were explored, demonstrating the versatility of nitropyridines in synthetic chemistry (Bakke & Sletvold, 2003).

Scientific Research Applications

Molecular Structure Analysis

  • Experimental and Theoretical Studies : The structure of compounds similar to 2-(Benzyloxy)-5-nitropyridine, such as 3-benzyloxy-2-nitropyridine, has been examined both experimentally and theoretically, revealing detailed molecular arrangements and electron-electron repulsions. This knowledge can be crucial for understanding the behavior of 2-(Benzyloxy)-5-nitropyridine in various applications (Sun et al., 2012).

Synthesis of Derivatives

  • Synthesis of Uridine Derivatives : Derivatives of 5-nitro-2-pyridyl, a compound related to 2-(Benzyloxy)-5-nitropyridine, have been used in the synthesis of potential glycosyltransferases inhibitors. This showcases the compound's role in creating complex molecules with biological activity (Komor et al., 2012).

Optical Materials

  • Nonlinear Optical Materials : Studies on azolyl-5-nitropyridines, related to 2-(Benzyloxy)-5-nitropyridine, have examined their UV-vis absorption properties and potential for nonlinear optical applications. This highlights the compound's relevance in the field of photonics and optoelectronics (Okazaki et al., 1994).

Molecular Electronics

  • Molecular Electronic Devices : Related nitroamine compounds have been utilized in electronic devices, demonstrating negative differential resistance and high on-off ratios. This suggests potential applications of 2-(Benzyloxy)-5-nitropyridine in molecular electronics (Chen et al., 1999).

Nucleophilic Substitution Reactions

  • Kinetics of Reactions with Piperidine and Morpholine : Research on the kinetics of reactions involving compounds like 2-chloro-5-nitropyridine, which shares structural similarities with 2-(Benzyloxy)-5-nitropyridine, contributes to understanding its reactivity and potential in synthetic chemistry (Hamed, 1997).

Synthesis of Anticoccidial Agents

  • Synthesis and Activity of 5-Nitronicotinamide Analogues : Studies on 5-nitronicotinamide and its analogues, which are structurally related to 2-(Benzyloxy)-5-nitropyridine, have shown significant anticoccidial activity. This suggests potential pharmaceutical applications (Morisawa et al., 1977).

Nucleophilic Substitutions at the Pyridine Ring

  • Reactions with Sulfonamides : The condensation of 2-chloro-5-nitropyridine with various sulfonamides illustrates the compound's potential in creating pharmacologically relevant molecules (El-Basil et al., 1969).

properties

IUPAC Name

5-nitro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSNUJNCJUGMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304284
Record name 2-benzyloxy-5-nitro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-nitropyridine

CAS RN

75926-54-4
Record name NSC165277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyloxy-5-nitro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-5-nitropyridine (3.28 g, 20.0 mmol), benzyl alcohol (3.09 mL, 30.0 mmol), KOH (4.49 g, 80.0 mmol), and K2CO3 (2.76 g, 20.0 mmol) in toluene (100 mL) at rt was added tris[2-(2-methoxyethoxy)ethyl]amine (0.646 g, 2.00 mmol). The mixture was stirred for 20 min, poured into water, and the layers were separated. The aqueous layer was adjusted to pH 7 by addition of solid KHSO4, and extracted with EtOAc (×3). Combined organics were washed (H2O, brine), dried over Na2SO4, filtered and concentrated in vacuo. The residue was recrystallized from EtOH/H2O, affording 3.18 g of the title compound as tan needles: 1H NMR (400 MHz, CDCl3) δ 9.10 (dd, J=2.9, 0.6 Hz, 1H), 8.37 (dd, J=9.1, 2.9 Hz, 1H), 7.48-7.44 (m, 2H), 7.42-7.33 (m, 3H), 6.88 (dd, J=9.1, 0.6 Hz, 1H), 5.49 (s, 2H).
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
3.09 mL
Type
reactant
Reaction Step One
Name
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.646 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyl alcohol (682 mg, 6.3 mmol), 18 crown ether (2.5 g, 9.4 mmol) and KOH (637 mg, 11.3 mmol) were added to a solution of 2-chloro-5-nitro-pyridine (1 g, 6.3 mmol) in toluene (15 mL) and the reaction mixture was maintained at 80° C. for 2 hours, then diluted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and evaporated. The residue was purified by column chromatography using neutral alumina (2% ethyl acetate in hexane) to afford 410 mg (28%) of 2-benzyloxy-5-nitro-pyridine. LCMS: 231.07 (M+1)+, 98.4%
Quantity
682 mg
Type
reactant
Reaction Step One
[Compound]
Name
crown ether
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
637 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

32 g (0.20 mol) 2-chloro-5-nitropyridine in 120 mL toluene were combined with 200 mL (0.20 mmol) of a 1M sodium benzylate solution in benzylalcohol and stirred overnight at RT. The organic phase was washed with water and saturated sodium chloride solution, dried on sodium sulphate and the toluene was eliminated by distillation. The residue was cooled with ice, the precipitate formed was suction filtered and washed several times with tert.-butylmethylether.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Bakke, I Sletvold - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
We have investigated reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt in which substitution of the sulfonate group by oxygen, nitrogen and halogen nucleophiles has …
Number of citations: 11 pubs.rsc.org
T Bakhshi - 2014 - cardinalscholar.bsu.edu
… 30 Table 2.3: Yields (isolated) for the Synthesis of 2-Benzyloxy-5-nitropyridine The overall yields for the synthesis of 2-benzyloxy-5-nitropyridine have shown in Table 2.3. This reaction …
Number of citations: 2 cardinalscholar.bsu.edu
NM Chung, H Tieckelmann - The Journal of Organic Chemistry, 1970 - ACS Publications
… Ethoxy- and 2-Benzyloxy-5-nitropyridine.—These compounds were prepared by the method used for 2-methoxy-5-nitropyridine. The 2-ethoxy-5-nitropyridine was …
Number of citations: 80 pubs.acs.org
RM Dodson, EH Jancis, G Klose - The Journal of Organic …, 1970 - ACS Publications
… Ethoxy- and 2-Benzyloxy-5-nitropyridine.—These compounds were prepared by the method used for 2-methoxy-5-nitropyridine. The 2-ethoxy-5-nitropyridine was …
Number of citations: 47 pubs.acs.org
JE Macor, CA Burkhart, JH Heym, JL Ives… - Journal of medicinal …, 1990 - ACS Publications
The synthesis and in vitro and in vivo characteristics of 3-(l, 2, 5, 6-tetrahydropyrid-4-yl) pyrrolo [3, 2-fe] pyrid-5-one (1, CP-93,129) are described. This rotationally restricted phenolic …
Number of citations: 196 pubs.acs.org
AK Mishra, NH Morgon, S Sanyal… - Advanced Synthesis …, 2018 - Wiley Online Library
The present study reports the synthesis of N‐alkylated pyridones and benzothiazolones via O‐ to N‐alkyl group migration under transition metal‐free TfOH‐catalyzed reaction …
Number of citations: 9 onlinelibrary.wiley.com
NM Chung - 1968 - search.proquest.com
CHUNG, Nancy M., 1941 Page 1 68-17,322 CHUNG, Nancy M., 1941I. ALKyLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES, II, THERMOLYSIS OF 4-ALKOXYDY RIDINE-…
Number of citations: 0 search.proquest.com
F Baragona, T Lomberget, C Duchamp, N Henriques… - Tetrahedron, 2011 - Elsevier
… To a solution of 2-benzyloxy-5-nitropyridine 12 (2.30 g, 10 mmol) in EtOAc (50 mL) was added 10% Pd/C (125 mg, 0.118 mmol). The resulting mixture was submitted to a 5 bars …
Number of citations: 22 www.sciencedirect.com

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